Hdac6/hsp90-IN-1

dual HDAC6/HSP90 inhibitor enzymatic IC50 target engagement

HDAC6/HSP90-IN-1 (CAS 2411955-43-4), originally described as compound 17, is a small‑molecule dual inhibitor that simultaneously targets histone deacetylase 6 (HDAC6) and heat‑shock protein 90 (HSP90). The compound was first identified in a series of isoindoline‑based hydroxamic acids and has since been structurally optimized to yield a nearly balanced, nanomolar‑potency profile with favorable drug‑like properties.

Molecular Formula C28H37N3O6
Molecular Weight 511.6 g/mol
Cat. No. B12402859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6/hsp90-IN-1
Molecular FormulaC28H37N3O6
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)NC(=O)CCCCCCCCC(=O)NO
InChIInChI=1S/C28H37N3O6/c1-18(2)22-14-23(25(33)15-24(22)32)28(36)31-16-19-11-12-21(13-20(19)17-31)29-26(34)9-7-5-3-4-6-8-10-27(35)30-37/h11-15,18,32-33,37H,3-10,16-17H2,1-2H3,(H,29,34)(H,30,35)
InChIKeyHBNSYDADLFRPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC6/HSP90-IN-1 (Compound 17): A Dual HDAC6–HSP90 Inhibitor for Aggressive Cancer Research


HDAC6/HSP90-IN-1 (CAS 2411955-43-4), originally described as compound 17, is a small‑molecule dual inhibitor that simultaneously targets histone deacetylase 6 (HDAC6) and heat‑shock protein 90 (HSP90) [1]. The compound was first identified in a series of isoindoline‑based hydroxamic acids [1] and has since been structurally optimized to yield a nearly balanced, nanomolar‑potency profile with favorable drug‑like properties [2]. It is supplied as a research‑grade chemical probe for mechanistic studies and preclinical evaluation in oncology models.

Why Generic HDAC6 or HSP90 Inhibitors Cannot Replace HDAC6/HSP90-IN-1 Without Losing Therapeutic Scope


Single‑target HDAC6 inhibitors (e.g., tubastatin A) silence only the deacetylase function, while pure HSP90 inhibitors (e.g., geldanamycin) disrupt chaperone activity but neglect the HDAC6‑HSP90 interplay that drives aggressive cancer phenotypes [1]. The two proteins form a cytosolic complex that co‑regulates protein homeostasis and androgen receptor signaling; targeting both nodes with separate agents does not recapitulate the coordinated, synergistic effects observed with a single bifunctional molecule [1][2]. Moreover, among the limited number of reported dual HDAC6/HSP90 inhibitors, marked differences in biochemical potency, isoform selectivity, and cellular efficacy mean that off‑the‑shelf substitution will alter experimental outcomes. The following quantitative evidence demonstrates where HDAC6/HSP90-IN-1 is differentiated from its closest analogs.

HDAC6/HSP90-IN-1 (Compound 17) Quantitative Differentiation Versus Closest Comparators


Balanced Nanomolar Dual Inhibition Potency Versus Compound 10 and Compound 6e

HDAC6/HSP90-IN-1 (compound 17) exhibits IC50 values of 4.3 nM against HDAC6 and 46.8 nM against HSP90α in recombinant enzyme assays, achieving a balance ratio of ~11‑fold [1]. The nearest analog in the same series, compound 10, shows IC50 values of 33.3 nM (HDAC6) and 66 nM (HSP90), a balance ratio of ~2‑fold but with ~8‑fold weaker HDAC6 potency [1]. A structurally distinct dual inhibitor, compound 6e (Chae et al.), displays IC50 values of 106 nM (HDAC6) and 61 nM (HSP90), representing ~25‑fold and ~1.3‑fold lower potency on the respective targets [2]. Thus, HDAC6/HSP90-IN-1 provides the unique combination of sub‑10 nM HDAC6 potency with sustained sub‑100 nM HSP90 activity.

dual HDAC6/HSP90 inhibitor enzymatic IC50 target engagement

Class‑Leading HDAC Isoform Selectivity Over Compound 7

In a head‑to‑head selectivity panel, HDAC6/HSP90-IN-1 (compound 17) was 107‑ to 430‑fold more potent against HDAC6 compared with class I HDACs (HDAC1–3 and HDAC8) and 18‑ to 96‑fold more potent compared with class IIa HDACs (HDAC4, 5, 7, 9) [1]. It was 4‑fold more active on HDAC6 than HDAC11 and 29‑fold more active than HDAC10. Compound 7, the most potent dual inhibitor in the earlier series, showed only 3‑ to 230‑fold selectivity over class I HDACs and similar activity against HDAC11 and HDAC10. Therefore, compound 17 is the first dual HDAC6/HSP90 inhibitor with near‑complete selectivity for HDAC6 across all HDAC classes, including the class IIb and class IV enzymes that are often problematic for selectivity [1].

HDAC isoform selectivity class I HDAC HDAC10 HDAC11

Antiproliferative Activity in Prostate Cancer Models Versus Single‑Target Inhibitors

In 72‑h viability assays, HDAC6/HSP90-IN-1 (compound 17) displayed GI50 values of 0.7 μM (LNCaP), 2.2 μM (PC3), and 0.8 μM (DU145) [1]. The HDAC6‑selective inhibitor tubastatin A was significantly less potent across all lines (GI50 = 5.9, 11.1, and 6.7 μM, respectively). While the HSP90 inhibitor geldanamycin was more potent (GI50 = 0.03–0.05 μM), it lacks the dual‑target mechanism and is associated with dose‑limiting toxicity in vivo. Compound 17 therefore occupies a unique middle ground: it achieves single‑digit micromolar antiproliferative activity across androgen‑responsive and androgen‑unresponsive prostate cancer cells without relying on complete HSP90 shutdown.

prostate cancer GI50 LNCaP PC3 DU145

3D Tumor Spheroid Efficacy: Targeting Bulk and Tumor‑Initiating Cell Populations

In 3D prostate cancer spheroid models, HDAC6/HSP90-IN-1 (compound 17) demonstrated marked anticancer activity and the ability to target both established tumor masses and tumor‑initiating cell populations [1]. While the earlier dual inhibitor compound 7 also showed activity in 2D cultures, only compound 17 was selected for 3D evaluation based on its superior potency and selectivity profile. The spheroid data provide functional evidence that the dual HDAC6/HSP90 mechanism can penetrate the three‑dimensional tumor architecture and affect the stem‑like cell compartment, a feature not reported for single‑target HDAC6 or HSP90 inhibitors in the same models.

3D spheroid tumor-initiating cells prostate cancer

Synergistic Combination Effects That Outperform Coadministration of Single‑Target Inhibitors

Combination studies reported in Citarella et al. (2025) demonstrated that HDAC6/HSP90-IN-1 (compound 17) produces marked synergistic effects when combined with other agents, and these effects outperformed the simple coadministration of separate HDAC6 and HSP90 single‑target inhibitors [1]. This confirms that the covalent linkage of the two pharmacophores within a single molecule generates a pharmacodynamic interaction that cannot be recapitulated by mixing two individual drugs. No other dual HDAC6/HSP90 inhibitor has been shown to surpass the single‑agent combination in a controlled experiment.

drug synergy combination therapy prostate cancer

PD‑L1 Downregulation and In‑Vivo Tumor Growth Suppression in Lung Cancer Models

HDAC6/HSP90-IN-1 (compound 17) suppresses PD‑L1 expression in IFN‑γ‑treated H1975 non‑small cell lung cancer cells in a dose‑dependent manner [1]. In H1975 xenograft mice, compound 17 inhibited tumor growth both as monotherapy and in combination with afatinib (20 mg/kg) [1]. Compound 10, the alternative dual inhibitor from the same series, was not evaluated for PD‑L1 modulation or in‑vivo efficacy. A separate dual inhibitor, compound 6e, showed tumor growth inhibition in H1975 xenografts (GI50 = 1.7 μM in vitro) [2], but PD‑L1 downregulation was not reported, and its HDAC6 potency is ~25‑fold weaker than compound 17 [2].

PD-L1 immuno-oncology xenograft NSCLC

Recommended Application Scenarios for HDAC6/HSP90-IN-1 (Compound 17) Based on Verified Evidence


Mechanistic Studies of HDAC6–HSP90 Interplay and Protein Homeostasis

The balanced dual inhibition (HDAC6 IC50 4.3 nM, HSP90α IC50 46.8 nM) [1] and superior HDAC‑isoform selectivity (107‑ to 430‑fold over class I HDACs) [2] make HDAC6/HSP90-IN-1 an ideal chemical probe for dissecting the coordinated regulation of protein acetylation and chaperone‑mediated stabilization. Researchers investigating the HDAC6‑HSP90 cytosolic complex can use this single molecule to simultaneously perturb both nodes without confounding inhibition of class I HDACs.

Preclinical Evaluation in Aggressive Prostate Cancer Models

HDAC6/HSP90-IN-1 has demonstrated potent antiproliferative activity across androgen‑responsive (LNCaP GI50 0.7 μM) and androgen‑unresponsive (PC3 GI50 2.2 μM, DU145 GI50 0.8 μM) prostate cancer cells [2]. Its activity in 3D tumor spheroids, including targeting of tumor‑initiating cell populations [2], supports its use in advanced prostate cancer models where tumor heterogeneity and stem‑like cells drive resistance.

Immuno‑Oncology Research Focused on PD‑L1 Modulation

The dose‑dependent downregulation of PD‑L1 in IFN‑γ‑treated H1975 lung cancer cells [1] positions HDAC6/HSP90-IN-1 as a tool for studying how dual HDAC6/HSP90 inhibition remodels the tumor immune microenvironment. This application is particularly relevant for exploring combination strategies with immune checkpoint inhibitors.

Combination Therapy Studies Requiring True Pharmacodynamic Synergy

Combination studies have shown that HDAC6/HSP90-IN-1 produces synergistic effects that cannot be replicated by coadministering separate HDAC6 and HSP90 inhibitors [2]. This makes the compound uniquely suited for experiments designed to evaluate synergy‑driven combination regimens, particularly in prostate cancer.

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